7-(4-Chlorophenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(4-CHLOROPHENYL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the triazolopyrimidine class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-CHLOROPHENYL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes:
Starting Materials: 4-chlorophenylhydrazine and 2-methoxybenzaldehyde.
Reaction: The hydrazine reacts with the aldehyde to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the triazolopyrimidine ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and cost-effective catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethoxylated products.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Antimicrobial Activity: Studied for its effectiveness against bacterial and fungal infections.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 7-(4-CHLOROPHENYL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of enzyme activity by binding to the active site.
Receptors: Modulation of receptor activity by acting as an agonist or antagonist.
Pathways: Interference with biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-Phenyl-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Lacks the chlorine substituent.
7-(4-Methylphenyl)-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine: Contains a methyl group instead of chlorine.
Uniqueness
The presence of the 4-chlorophenyl group in 7-(4-CHLOROPHENYL)-2-(2-METHOXYPHENYL)-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE may confer unique biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C18H13ClN4O |
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Molecular Weight |
336.8 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H13ClN4O/c1-24-16-5-3-2-4-14(16)17-21-18-20-11-10-15(23(18)22-17)12-6-8-13(19)9-7-12/h2-11H,1H3 |
InChI Key |
ATYPQNADFSVEKN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C(=CC=NC3=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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